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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzonitrile

Cat. No.: B1529168

An In-Depth Technical Guide to 4-Bromo-2-iodobenzonitrile: A Strategic Intermediate in
Modern Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials
science research, the strategic design of molecular building blocks is paramount. Among these,
halogenated aromatic compounds serve as exceptionally versatile intermediates. 4-Bromo-2-
iodobenzonitrile is a prime example of such a scaffold, offering a unique combination of
functional groups that enable precise and sequential molecular elaboration. Its dihalogenated
nature, featuring a bromine and a more reactive iodine atom on a benzonitrile core, allows for
chemoselective functionalization, making it a highly valued precursor for complex molecular
architectures. This guide provides a comprehensive technical overview of 4-Bromo-2-
iodobenzonitrile, detailing its chemical identity, physicochemical properties, a robust synthesis
protocol, its unique reactivity, and its applications for researchers and drug development
professionals.

Core Chemical Identity
Chemical Structure

The structure of 4-Bromo-2-iodobenzonitrile consists of a benzene ring substituted with a
nitrile group (-C=N) at position 1, an iodine atom at position 2, and a bromine atom at position
4.
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SMILES:C1=CC(=C(C=C1Br))C#N[1]

IUPAC Name and Key Ildentifiers
e IUPAC Name: 4-bromo-2-iodobenzonitrile[1]

e CAS Number: 944276-67-9[2]

e Molecular Formula: C7HsBrIN[1][3][4]

e MDL Number: MFCD09907887(3]

Physicochemical Properties

The physical and chemical properties of 4-Bromo-2-iodobenzonitrile are summarized in the
table below. These characteristics are essential for its handling, storage, and application in
synthetic chemistry.

Property Value Source(s)
Molecular Weight 307.91 g/mol [11[3]
Appearance Off-white to yellow solid [5]

Melting Point 128-129 °C [5]

Boiling Point (Predicted) 323.8+£32.0°C [5]

Density (Predicted) 2.31+£0.1 g/cm3 [5]

Storage Conditions 2-8°C, protect from light [5]

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-2-iodobenzonitrile is most effectively achieved via a Sandmeyer-
type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl
halides. This method is reliable and provides a high yield of the desired product.

Recommended Synthetic Protocol
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This protocol outlines the conversion of 2-Amino-4-bromobenzonitrile to 4-Bromo-2-
iodobenzonitrile. The core of this process is the formation of a stable diazonium salt, which is
then displaced by an iodide nucleophile.

Starting Material: 2-Amino-4-bromobenzonitrile Reagents: Sodium Nitrite (NaNO2),
Hydrochloric Acid (HCI), Potassium lodide (KI)

Step-by-Step Methodology:

¢ Diazotization:

o

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-
Amino-4-bromobenzonitrile in a solution of concentrated HCI and water.

o Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure
the stability of the resulting diazonium salt, preventing its premature decomposition.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2z) dropwise. Maintain
the temperature strictly below 5 °C throughout the addition. The reaction is exothermic,
and careful control is necessary.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to
ensure full conversion to the diazonium salt.

 lodination (Sandmeyer Reaction):

o In a separate flask, prepare a solution of potassium iodide (KI) in water.

o Slowly add the cold diazonium salt solution from Step 1 to the Kl solution. Vigorous
nitrogen gas evolution will be observed as the diazonium group is displaced by iodide.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure
the reaction goes to completion.

o Work-up and Purification:

o Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or
dichloromethane (3 x 50 mL).
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o Combine the organic layers and wash sequentially with a saturated aqueous solution of
sodium thiosulfate (to remove any residual iodine), saturated sodium bicarbonate solution,
and finally, brine.

o Dry the organic layer over anhydrous sodium sulfate (NazS0Oa), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by recrystallization from a solvent system like
hexane/ethyl acetate or by column chromatography on silica gel to yield pure 4-Bromo-2-
iodobenzonitrile as an off-white to yellow solid.[5]

Experimental Workflow Diagram

Diazotization
(NaNOz, 0-5 °C)

a Extraction & Washes Step 3b Purification
(Ethyl Acetate) (Recr ization or Cl

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Bromo-2-iodobenzonitrile.

Reactivity and Strategic Applications

The synthetic utility of 4-Bromo-2-iodobenzonitrile stems from the differential reactivity of its
two halogen substituents.

The Principle of Chemoselective Functionalization

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-
Hartwig reactions, the reactivity of aryl halides follows the trend: | > Br > Cl. This is due to the
bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I
bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-
Br bond.

This reactivity difference is the cornerstone of its application. It allows for the selective reaction
at the C2 position (iodine) while leaving the C4 position (bromine) intact for a subsequent,
different cross-coupling reaction. This stepwise functionalization is invaluable for building
complex molecular scaffolds from a single, versatile starting material.[6][7]
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Reaction Pathway Diagram: Sequential Suzuki Coupling

Step 1: Selective Coupling at C-I Step 2: Coupling at C-Br

R1-B(OH)2, Pd Catalyst R2-B(OH)2, Pd Catalyst
Base, Solvent | 4-Bromo-2-(R1)-benzonitrile Base, Solvent

4-Bromo-2-iodobenzonitrile

4-(R2)-2-(R1)-benzonitrile

Click to download full resolution via product page

Caption: Sequential Suzuki cross-coupling reactions.

Applications in Drug Discovery and Material Science

The ability to perform selective, sequential reactions makes 4-Bromo-2-iodobenzonitrile and
its analogs crucial intermediates in several high-value industries:

o Pharmaceutical Synthesis: It serves as a foundational building block for creating novel
therapeutic agents. Its structure is a key precursor for complex molecules targeting diseases,
including kinase inhibitors for oncology and agents for central nervous system (CNS)
disorders.[6][7][8]

o Material Science: This compound is a valuable precursor for the synthesis of organic light-
emitting diode (OLED) materials. The benzonitrile core can be incorporated into larger
conjugated systems essential for the performance of next-generation electronic displays.[7]

[8]

o Agrochemicals: The structural motifs derived from this intermediate are used in the design
and synthesis of new, more effective pesticides, herbicides, and fungicides.[7]

Expected Spectroscopic Signature

While a dedicated spectrum database is not publicly available, the structure of 4-Bromo-2-
iodobenzonitrile allows for the confident prediction of its key spectroscopic features, which are
essential for its characterization.
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Technique Expected Features

The aromatic region (approx. 7.0-8.0 ppm)

would show three distinct signals for the three
1H NMR aromatic protons, exhibiting coupling patterns

consistent with a 1,2,4-trisubstituted benzene

ring.

Seven distinct signals are expected: six for the
aromatic carbons (two of which are directly

13C NMR attached to halogens and would be significantly
shifted) and one for the nitrile carbon (typically
~115-120 ppm).

A sharp, strong absorption band characteristic of
FT-IR the nitrile (C=N) stretch is expected in the range
of 2220-2260 cm1.

The mass spectrum would show a characteristic

molecular ion peak (M*) and an isotopic pattern
Mass Spec. ) ] ]

consistent with the presence of one bromine

atom (*°Br and 81Br in ~1:1 ratio).

Conclusion

4-Bromo-2-iodobenzonitrile is more than a simple chemical reagent; it is a strategic tool for
molecular engineering. Its well-defined structure, predictable physicochemical properties, and,
most importantly, the differential reactivity of its halogen atoms provide chemists with a reliable
and versatile platform for the synthesis of complex, high-value molecules. From life-saving
pharmaceuticals to cutting-edge electronic materials, the applications stemming from this
intermediate underscore its significant role in advancing modern science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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